2-(2-((Tetrahydrothiophen-3-yl)amino)ethoxy)ethan-1-ol
Description
2-(2-((Tetrahydrothiophen-3-yl)amino)ethoxy)ethan-1-ol is a synthetic organic compound featuring a tetrahydrothiophene (THT) ring linked via an aminoethoxyethanol backbone. The THT moiety introduces a five-membered sulfur-containing heterocycle, which distinguishes it from oxygen-based analogs like morpholine derivatives.
Properties
Molecular Formula |
C8H17NO2S |
|---|---|
Molecular Weight |
191.29 g/mol |
IUPAC Name |
2-[2-(thiolan-3-ylamino)ethoxy]ethanol |
InChI |
InChI=1S/C8H17NO2S/c10-3-5-11-4-2-9-8-1-6-12-7-8/h8-10H,1-7H2 |
InChI Key |
FVUGPNSYOVNXHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC1NCCOCCO |
Origin of Product |
United States |
Preparation Methods
Synthesis of Tetrahydrothiophen-3-yl Amines
- The tetrahydrothiophene ring can be functionalized at the 3-position by nucleophilic substitution or reductive amination methods.
- For example, thietan-3-one (a tetrahydrothiophene ketone) can be converted to 3-amino-tetrahydrothiophene derivatives by reaction with amines or via Grignard reagents followed by reductive amination.
- Catalytic hydrogenation or reduction steps are often performed at mild temperatures (30–70 °C) to avoid ring opening or sulfur oxidation.
Key Reaction Conditions
Coupling with 2-(2-Hydroxyethoxy)ethan-1-ol Moiety
Ether Formation via Mitsunobu Reaction
- The Mitsunobu reaction is a common method to couple alcohols with amines or other nucleophiles.
- For example, 2-(2-(2-hydroxyethoxy)ethyl)isoindoline-1,3-dione can be used as a precursor, reacting with amines under Mitsunobu conditions (triphenylphosphine and diisopropyl azodicarboxylate in THF) to form the ether linkage.
- This reaction proceeds at room temperature overnight, followed by purification steps.
Alternative Coupling Methods
- Nucleophilic substitution of a halogenated ethoxyethanol derivative with the tetrahydrothiophen-3-yl amine under basic conditions.
- Use of coupling agents such as EDC or HOBT to facilitate amide or ether bond formation in related systems.
Representative Preparation Procedure
Analytical Monitoring and Purification
- Reaction progress is typically monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Purification methods include extraction, concentration under reduced pressure, and flash column chromatography on silica gel using solvent gradients (e.g., hexane/ethyl acetate or chloroform/ethyl acetate).
- Structural confirmation is performed by ^1H NMR spectroscopy, with characteristic chemical shifts for the tetrahydrothiophene ring protons and the ethoxyethanol chain.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions/Values | Comments |
|---|---|---|
| Reaction temperature | 0 °C to 70 °C | Mild to moderate temperatures preferred |
| Solvents | THF, dichloromethane, dimethylformamide (DMF) | Polar aprotic solvents common |
| Coupling agents | Triphenylphosphine, DIAD (Mitsunobu), EDC, HOBT | Facilitate ether or amide bond formation |
| Monitoring techniques | TLC, HPLC | Ensure reaction completion |
| Purification | Flash chromatography, extraction, crystallization | Achieve high purity |
| Yields | 40–90% depending on step | Optimized by reaction conditions |
Research Findings and Notes
- The use of organic hydride donors in reduction steps avoids the need for gaseous hydrogen, improving safety and scalability for industrial production.
- Protection strategies such as Boc protection are crucial for selective functionalization and to prevent side reactions during coupling.
- Mitsunobu reaction is a reliable method for coupling hydroxyethoxy chains to amines, providing good yields and mild reaction conditions.
- The tetrahydrothiophene ring is sensitive to oxidation; thus, reactions are conducted under inert atmosphere or mild conditions to preserve the sulfur heterocycle.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidation products.
Reduction: Reduction reactions may yield different derivatives.
Substitution: Substitution reactions can occur at the amino group or the ethoxy group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Alkylating agents or nucleophiles.
Oxidation: Hydroxylation or other functional group modifications.
Reduction: Formation of secondary or tertiary amines.
Substitution: Ethoxy group substitution products.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential biological activity, including interactions with receptors or enzymes.
Medicine: May serve as a precursor or impurity in pharmaceutical research.
Industry: Employed in the development of specialty chemicals.
Mechanism of Action
The exact mechanism by which 2-(2-((Tetrahydrothiophen-3-yl)amino)ethoxy)ethan-1-ol exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms fully.
Biological Activity
2-(2-((Tetrahydrothiophen-3-yl)amino)ethoxy)ethan-1-ol, also known by its CAS number 1038266-54-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₁₇NO₂S, with a molecular weight of 191.29 g/mol. The structure includes a tetrahydrothiophene moiety, which is known to influence the compound's biological activity.
Research indicates that compounds containing tetrahydrothiophene structures often exhibit diverse pharmacological effects, including inhibition of various enzymes and receptors. The specific mechanism of action for this compound has not been extensively documented; however, similar compounds have demonstrated activity as kinase inhibitors and modulators of signaling pathways involved in cancer and other diseases.
Pharmacological Effects
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures may inhibit cell proliferation in various cancer cell lines. For instance, tetrahydrothiophene derivatives have shown promise in targeting epidermal growth factor receptor (EGFR) pathways, which are critical in many cancers.
- Neuroprotective Effects : Some research indicates that tetrahydrothiophene-based compounds may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases.
- Antimicrobial Activity : There is emerging evidence that certain derivatives exhibit antimicrobial effects against various pathogens, suggesting potential therapeutic applications in infectious diseases.
Study on Anticancer Properties
A study conducted by researchers at the University of Edinburgh analyzed the effects of tetrahydrothiophene derivatives on cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting a potent anticancer effect (source: ).
Neuroprotective Study
In a neuroprotection study published in MDPI, researchers evaluated the effects of similar compounds on neuronal cells exposed to oxidative stress. The findings demonstrated that these compounds could reduce apoptosis and promote cell survival, indicating potential for treating neurodegenerative conditions (source: ).
Data Table: Biological Activities
Comparison with Similar Compounds
YTK-A76
2-(2-Aminoethoxy)ethanol (DGA)
- Structure: Simplified aminoethoxyethanol backbone without cyclic substituents .
- Key Features : Primary amine group; used as a solvent or intermediate.
- Toxicity: Classified under GHS08 for health hazards (e.g., 2-(2-methoxyethoxy)ethanol in ).
Azide- and Alkyne-Functionalized Derivatives
Fluorinated Ethers
Table 1: Comparative Properties of Selected Compounds
Key Observations:
- Synthetic Efficiency: YTK-A76’s 39.1% yield () sets a benchmark for reductive amination of similar aminoethoxyethanol derivatives.
- Fluorination Effects : Fluorinated analogs () exhibit enhanced lipophilicity, whereas the THT group may improve solubility in polar aprotic solvents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
